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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)ethanol

Cat. No.: B3425117 Get Quote

An In-depth Technical Guide to 2-(4-
Chlorophenoxy)ethanol
This technical guide provides a comprehensive overview of 2-(4-Chlorophenoxy)ethanol, a
compound with notable antifungal properties. The information is intended for researchers,

scientists, and professionals involved in drug development and related fields. This document

details its chemical identity, physicochemical properties, synthesis and purification protocols,

analytical methodologies, and toxicological profile. Furthermore, it explores the putative

mechanism of action based on current knowledge of antifungal agents.

Chemical Identity: Synonyms and Alternative Names
2-(4-Chlorophenoxy)ethanol is known by a variety of names in scientific literature and

commercial databases. A comprehensive list of its synonyms and identifiers is provided below

to aid in its recognition and retrieval of information.
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Identifier Type Value

IUPAC Name 2-(4-chlorophenoxy)ethanol

CAS Number 1892-43-9

EINECS Number 217-578-7

PubChem CID 15907

Common Synonyms

Chlorophetanol, Fungisan, 4-

Chlorophenoxyethanol, p-Chlorophenyl 2-

hydroxyethyl ether, Ethylene glycol mono(p-

chlorophenyl) ether, Chloro-p-phenoxetol,

Mycotetracid, NSC 8133

Physicochemical and Toxicological Properties
A summary of the key physicochemical and toxicological properties of 2-(4-
Chlorophenoxy)ethanol is presented in the following tables.

Physicochemical Properties
Property Value Reference

Molecular Formula C₈H₉ClO₂ [1][2]

Molecular Weight 172.61 g/mol [1][2]

Melting Point 30 °C [1][2]

Boiling Point 135-136 °C at 6 mmHg [1][2]

Density 1.26 g/cm³ [1]

Refractive Index 1.5510 [1][2]

Water Solubility 3.1 g/L at 25 °C [1]

Solubility in DMSO 50 mg/mL (289.67 mM) [1]

pKa (Predicted) 14.18 ± 0.10 [1]
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Toxicological Data
Parameter Value Species Route Reference

LD50 500 µL/kg Rabbit Skin

GHS Hazard

Statements

H302: Harmful if

swallowedH315:

Causes skin

irritationH318:

Causes serious

eye

damageH335:

May cause

respiratory

irritation

N/A N/A

Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of 2-
(4-Chlorophenoxy)ethanol.

Synthesis Protocols
A patented method outlines a three-step process for the production of 2-(4-
Chlorophenoxy)ethanol.[1]

Step 1: Synthesis of 1-(4-Chlorophenyl)-2-morpholine Ethylthione

Combine 4-chloroacetophenone, morpholine, and sulfur in a round-bottom flask.

Add ethyl acetate as the solvent.

Reflux the mixture at 127 °C for 5 hours.

The resulting intermediate is a light yellow solid.

Step 2: Hydrolysis to 4-Chlorophenylacetic Acid
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Take the ethylthione intermediate from Step 1 and add a 50% ethanol solution of potassium

hydroxide.

Reflux the mixture for 24 hours.

The product of this step is 4-chlorophenylacetic acid.

Step 3: Reduction to 2-(4-Chlorophenoxy)ethanol

Dissolve the 4-chlorophenylacetic acid from Step 2 in tetrahydrofuran (THF) at 0 °C.

Add sodium borohydride and iodine to the solution.

Slowly add methanol to the reaction mixture.

The final product is 2-(4-Chlorophenoxy)ethanol.

A simpler, one-pot synthesis can also be employed.

To a solution of 4-chlorophenol in a suitable solvent (e.g., acetone), add a base such as

potassium carbonate.

Stir the mixture at room temperature.

Add 2-chloroethanol to the reaction mixture.

Reflux the mixture for several hours.

After cooling, the inorganic salts are filtered off, and the solvent is evaporated to yield the

crude product.

Purification Protocol
The primary method for the purification of 2-(4-Chlorophenoxy)ethanol is recrystallization.

Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethanol or

an ethanol/water mixture.
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Allow the solution to cool slowly to room temperature, and then place it in an ice bath to

facilitate crystallization.

Collect the purified crystals by vacuum filtration.

Wash the crystals with a small amount of cold solvent.

Dry the crystals under vacuum.

Analytical Protocols
Standard analytical techniques can be used to confirm the identity and purity of 2-(4-
Chlorophenoxy)ethanol.

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like 2-(4-
Chlorophenoxy)ethanol.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Carrier Gas: Helium at a constant flow rate.

Injector Temperature: Typically 250 °C.

Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and

ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.

MS Detector: Operated in electron ionization (EI) mode. The resulting mass spectrum will

show a molecular ion peak and characteristic fragmentation patterns.

For non-volatile derivatives or for analysis in complex matrices, LC-MS can be utilized.

Column: A reversed-phase column (e.g., C18).

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol),

often with a small amount of formic acid or ammonium formate to improve ionization.

Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer.
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Mechanism of Action and Signaling Pathways
While the precise molecular targets of 2-(4-Chlorophenoxy)ethanol have not been definitively

elucidated, its classification as an antifungal agent and its chemical structure suggest a likely

mechanism of action involving the disruption of the fungal cell membrane.[1] This is a common

mechanism for many antifungal drugs.

Proposed Antifungal Mechanism
The antifungal activity of 2-(4-Chlorophenoxy)ethanol is likely attributed to its ability to

interfere with the integrity and function of the fungal cell membrane. The lipophilic

chlorophenoxy group can intercalate into the lipid bilayer, disrupting its structure and fluidity.

This disruption can lead to a cascade of detrimental effects, including:

Increased Membrane Permeability: The compromised membrane becomes leaky, allowing

the uncontrolled passage of ions and small molecules. This leads to a loss of essential

cellular components and a disruption of the electrochemical gradients necessary for cellular

processes.

Inhibition of Membrane-Bound Enzymes: Many essential enzymes are embedded within the

fungal cell membrane. The alteration of the membrane environment can inhibit the activity of

these enzymes, disrupting vital processes such as nutrient transport and energy production.

Disruption of Ergosterol Synthesis: Although not directly confirmed for this specific

compound, many phenolic and ether-containing antifungals interfere with the ergosterol

biosynthesis pathway. Ergosterol is a crucial component of the fungal cell membrane,

analogous to cholesterol in mammalian cells. Its depletion or the accumulation of toxic sterol

intermediates can severely compromise membrane integrity.

Visualizing the Proposed Mechanism and Experimental
Workflows
The following diagrams, generated using the DOT language, illustrate the proposed antifungal

mechanism and a typical experimental workflow for its synthesis.
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Caption: Proposed mechanism of antifungal action for 2-(4-Chlorophenoxy)ethanol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b3425117?utm_src=pdf-body-img
https://www.benchchem.com/product/b3425117?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3425117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Materials:
4-Chlorophenol &
2-Chloroethanol

One-Pot Synthesis
(Base, Reflux)

Filtration &
Solvent Evaporation

Crude Product

Recrystallization
(Ethanol/Water)

Pure 2-(4-Chlorophenoxy)ethanol

Analysis
(GC-MS, LC-MS, NMR)

Click to download full resolution via product page

Caption: General experimental workflow for the synthesis and purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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